

# Discovery and natural sources of Kojibiose

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An In-depth Technical Guide to the Discovery and Natural Sources of **Kojibiose**

## Abstract

**Kojibiose** (2-O- $\alpha$ -D-glucopyranosyl-D-glucose) is a rare disaccharide composed of two glucose units linked by an  $\alpha$ -(1  $\rightarrow$  2) glycosidic bond. Initially discovered as a component of koji extract, it is naturally present in low quantities in various foods like honey and beer.[1] Despite its scarcity in nature, **kojibiose** has garnered significant interest from the scientific and industrial communities due to its unique physicochemical properties and potential health benefits, including prebiotic effects, low caloric value, and non-cariogenicity.[2][3][4] This technical guide provides a comprehensive overview of the discovery of **kojibiose**, its natural sources, and the methodologies for its production and analysis. It is intended for researchers, scientists, and professionals in drug development and food science who are interested in the applications of this functional sugar.

## Discovery of Kojibiose

The discovery of **kojibiose** is intrinsically linked to the study of traditional Japanese fermentation processes. It was first identified in koji extract, which is produced by fermenting steamed rice or other grains with the mold *Aspergillus oryzae*. [1] However, the extremely low concentrations in natural sources made large-scale extraction impractical, hindering further research for many years. [1][5]

A significant breakthrough in the study of **kojibiose** metabolism came with the discovery and characterization of enzymes that specifically act on it. Researchers identified **kojibiose** phosphorylase (EC 2.4.1.230) in organisms like *Escherichia coli* K-12. [6][7][8] This enzyme

catalyzes the reversible phosphorolysis of **kojibiose** into D-glucose and  $\beta$ -D-glucose-1-phosphate.[6][7][8] More recently, a highly specific **kojibiose** hydrolase (kojibiase) was discovered in the bacterium *Mucilaginibacter mallensis*, which hydrolyzes **kojibiose** into two glucose molecules.[9] These enzymatic discoveries have been pivotal, not only for understanding the biological role of **kojibiose** but also for developing efficient biotechnological production methods.

## Natural Sources and Occurrence

**Kojibiose** is found in a variety of natural and processed foodstuffs, albeit typically at very low concentrations. This scarcity makes direct extraction for commercial purposes economically unviable.[5]

Natural Source	Typical Concentration/Presence	Reference(s)
Honey	Present, approximately 3%	[3]
Koji Extract	Found in the fermented product of steamed rice and <i>Aspergillus oryzae</i>	[1]
Beer	Present as a minor component	[1]
Sake (Japanese Rice Wine)	Contributes to the distinctive taste	[10]
Starch Hydrolyzate	Can be found as a byproduct	[1][10]
Caramelized Glucose	Formed as a product of thermal degradation of glucose	[3]
Fermented Foods	Occurs naturally in foods like sourdough breads and kimchi	[11]

## Physicochemical Properties of Kojibiose

**Kojibiose** is a white, crystalline powder with properties that make it a promising substitute for sucrose in various applications. It is soluble in water and has a mild sweet taste.[3][4][12]

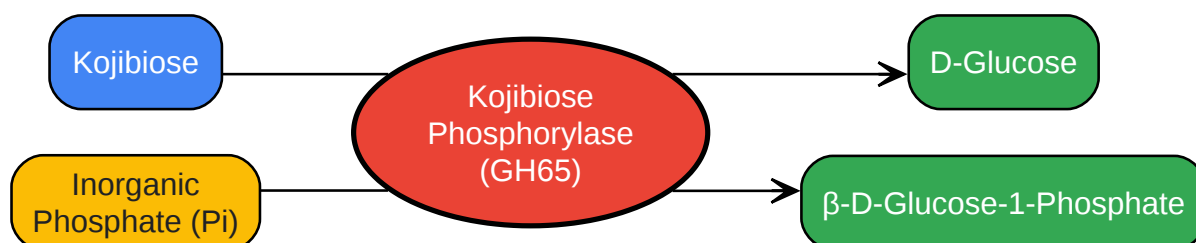
Property	Value	Reference(s)
Chemical Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	[13][14]
Molar Mass	342.30 g/mol	[3][13][14]
IUPAC Name	(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal	[3][13]
CAS Number	2140-29-6	[13][14]
Appearance	White to off-white powder/solid	[12][14]
Solubility	Soluble in water (5 mg/mL, clear, colorless solution)	[4][12][14]
Melting Point	174.5 °C	[12]
Optical Activity	+162° → +137°	[12]
Biological Activity	Inhibitor of plant glucosidase I; Prebiotic	[12][14]

## Enzymology and Metabolism

The metabolism of **kojibiose** is primarily governed by two types of enzymes from the Glycoside Hydrolase Family 65 (GH65): phosphorylases and hydrolases.

- **Kojibiose** Phosphorylase (KP): This enzyme cleaves the α-(1 → 2) glycosidic bond of **kojibiose** in the presence of inorganic phosphate (Pi) to yield D-glucose and β-D-glucose-1-phosphate. The reaction is reversible, allowing for the synthesis of **kojibiose** from glucose-1-phosphate and a suitable acceptor.
- **Kojibiose** Hydrolase (Kojibiase): This enzyme catalyzes the hydrolysis of **kojibiose** into two D-glucose molecules.

Below is a diagram illustrating the phosphorolytic cleavage of **kojibiose**.



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Phosphorolytic cleavage of **kojibiose** by **Kojibiose Phosphorylase**.

## Kinetic Properties of Kojibiose-Acting Enzymes

The kinetic parameters of these enzymes are crucial for their application in biocatalysis and for understanding their physiological roles.

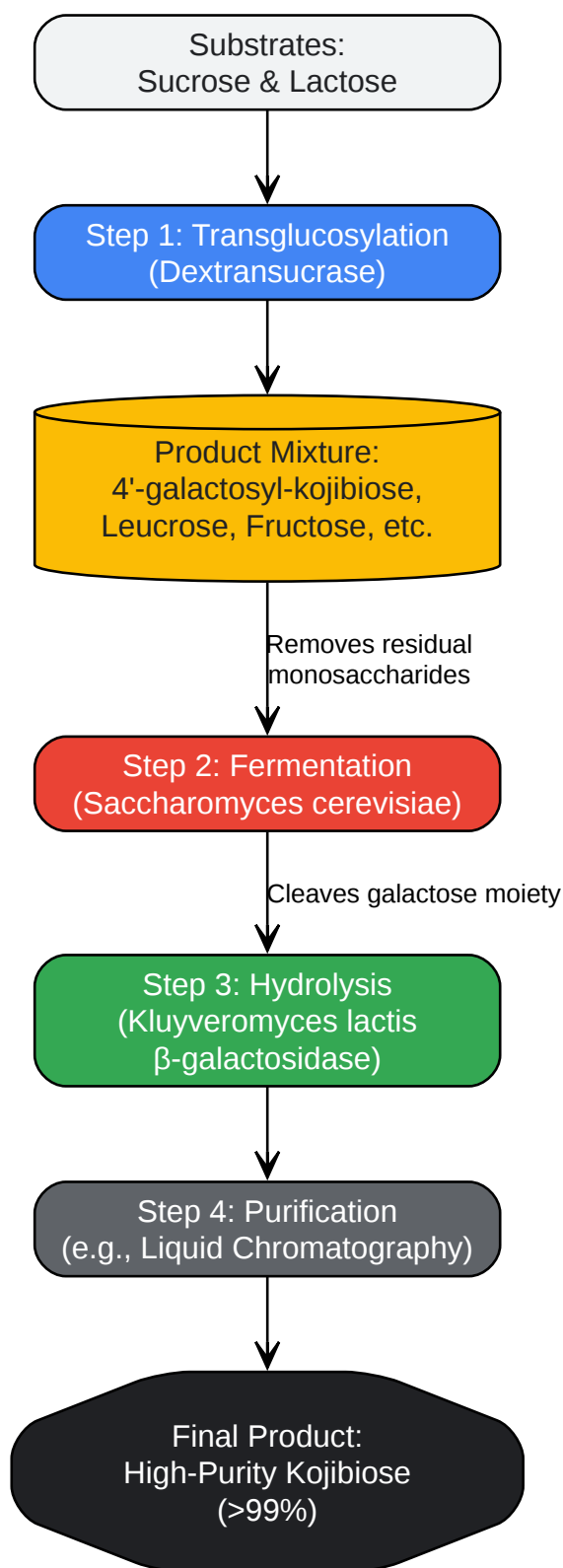
Enzyme	Substrate	K <sub>m</sub> (mM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )	Source Organism	Reference(s)
Kojibiose Phosphorylase (YcjT)	Kojibiose	1.05	1.1	1.12 × 10 <sup>3</sup>	Escherichia coli K-12	[6][7][8]
β-phosphoglucosyltransferase (YcjU)	β-D-glucose-1-P	0.018	21	1.1 × 10 <sup>6</sup>	Escherichia coli K-12	[6][7][8]

## Biotechnological Production and Experimental Protocols

Given the low natural abundance of **kojibiose**, biotechnological synthesis represents the only viable route for its large-scale production.[5] Several enzymatic strategies have been developed, primarily using sucrose phosphorylase or dextranase.

A highly efficient method involves a multi-step biocatalytic process starting from inexpensive and readily available substrates like sucrose and lactose.<sup>[10][15]</sup> This process can yield **kojibiose** with purities exceeding 99%.<sup>[15][16]</sup>

The general workflow for this sustainable production process is outlined below.



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Biotechnological workflow for the synthesis of high-purity **kojibiose**.

## Detailed Experimental Protocol: Enzymatic Synthesis and Purification

This protocol is a synthesized methodology based on the process developed by Díez-Municio et al. (2014).[\[10\]](#)[\[15\]](#)

Objective: To produce high-purity **kojibiose** from sucrose and lactose.

Materials:

- Sucrose and Lactose (Substrates)
- Dextranucrase from *Leuconostoc mesenteroides*
- *Saccharomyces cerevisiae* (Baker's yeast)
- $\beta$ -galactosidase from *Kluyveromyces lactis*
- Sodium acetate buffer (pH 5.2)
- Sodium phosphate buffer (pH 7.0)
- Preparative Liquid Chromatography system with a refractive index detector (LC-RID)

Methodology:

- Step 1: Transglucosylation to form 4'-galactosyl-**kojibiose**
  - Prepare a reaction mixture containing sucrose and lactose in sodium acetate buffer (pH 5.2).
  - Add dextranucrase to the mixture.
  - Incubate the reaction under controlled temperature and stirring until maximum conversion to the trisaccharide 4'-O- $\beta$ -D-galactopyranosyl-**kojibiose** is achieved. The reaction produces a complex mixture including the target trisaccharide, leucrose, and residual monosaccharides.[\[1\]](#)[\[15\]](#)

- Step 2: Removal of Monosaccharides by Fermentation
  - Adjust the pH of the reaction mixture from Step 1 to be optimal for yeast fermentation.
  - Inoculate the mixture with *Saccharomyces cerevisiae*.
  - Incubate to allow the yeast to consume residual monosaccharides like glucose, fructose, and sucrose.[\[15\]](#)[\[17\]](#)
  - After fermentation, remove the yeast cells by centrifugation.
- Step 3: Hydrolysis of the Trisaccharide
  - To the supernatant from Step 2, add  $\beta$ -galactosidase from *K. lactis*. The reaction should be performed in a suitable buffer (e.g., phosphate buffer, pH ~7.0).[\[1\]](#)
  - This enzyme specifically hydrolyzes the galactose moiety from 4'-galactosyl-**kojibiose**, releasing free **kojibiose** and galactose.
- Step 4: Final Purification
  - The resulting mixture contains **kojibiose**, galactose, and other minor components.
  - For the highest purity, subject the mixture to preparative liquid chromatography (e.g., size-exclusion or ion-exchange chromatography).[\[1\]](#)[\[15\]](#)
  - Monitor the fractions using an LC-RID system.
  - Collect the fractions corresponding to pure **kojibiose**.
  - The final product can be lyophilized to obtain a dry, stable powder with a purity of  $\geq 99\%$ .[\[15\]](#)

## Analytical Protocol: HPLC-RID for Kojibiose Quantification

Objective: To identify and quantify **kojibiose** in a sample mixture.



#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Refractive Index Detector (RID)
- Carbohydrate analysis column (e.g., Aminex HPX-87 series)

#### Procedure:

- Sample Preparation: Dilute the sample containing **kojibiose** in ultrapure water. Filter through a 0.22 µm syringe filter to remove particulates.
- Chromatographic Conditions:
  - Mobile Phase: Degassed ultrapure water.
  - Flow Rate: Typically 0.5-0.6 mL/min.
  - Column Temperature: Maintained at an elevated temperature (e.g., 80-85 °C) to improve peak resolution.
  - Detector Temperature: Set to match or be slightly above the column temperature.
- Analysis:
  - Inject a known volume of the prepared sample into the HPLC system.
  - Run the analysis and record the chromatogram.
  - Identify the **kojibiose** peak by comparing its retention time with that of a pure **kojibiose** standard.
  - Quantify the concentration by creating a standard curve with known concentrations of the **kojibiose** standard and integrating the peak area of the sample.

## Conclusion

**Kojibiose**, once a scientific curiosity found in trace amounts in fermented foods, is now accessible for in-depth research and industrial application thanks to significant advances in biocatalysis. Its discovery has paved the way for the exploration of other rare sugars with unique functional properties. The development of robust, scalable biotechnological processes for its synthesis is critical for unlocking its potential as a low-calorie, prebiotic sweetener in functional foods, and for further investigation into its therapeutic applications in the pharmaceutical industry. The detailed protocols and data presented in this guide offer a solid foundation for professionals engaged in the research and development of novel carbohydrates.

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